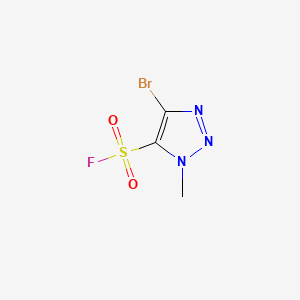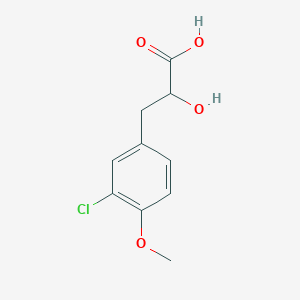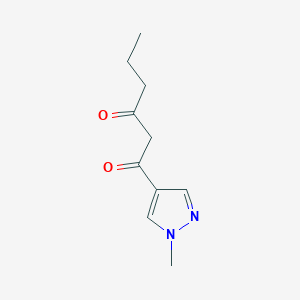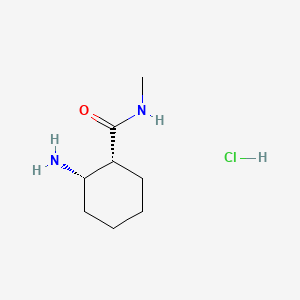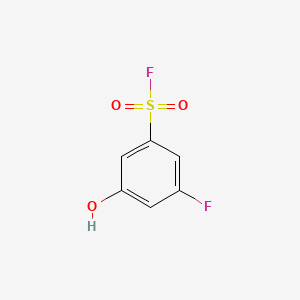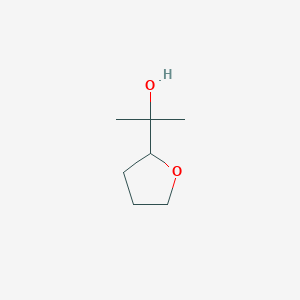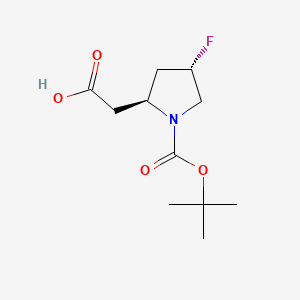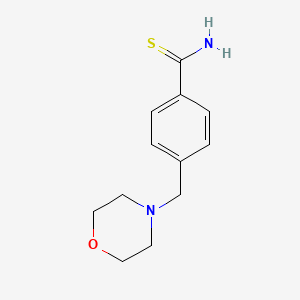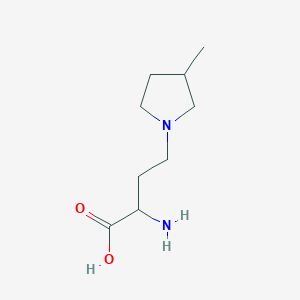
tert-Butyl (3S,4S)-3-hydroxy-4-(thiazol-4-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3R,4R)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a thiazole ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 3-hydroxy-4-pyrrolidinecarboxylate and 1,3-thiazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) with appropriate solvents (e.g., dichloromethane, tetrahydrofuran) and catalysts (e.g., palladium, copper).
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Signal Transduction: Modulates signal transduction pathways by interacting with key proteins.
Receptor Binding: Binds to specific receptors, altering their activity and downstream effects.
Comparison with Similar Compounds
- tert-butyl (3R,4R)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- tert-butyl (3S,4S)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- tert-butyl (3R,4R)-3-hydroxy-4-(1,3-oxazol-4-yl)pyrrolidine-1-carboxylate
Uniqueness:
- Chirality: The specific (3R,4R) configuration imparts unique stereochemical properties.
- Functional Groups: The combination of hydroxy, thiazole, and pyrrolidine rings provides a versatile scaffold for various chemical reactions.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-4-8(10(15)5-14)9-6-18-7-13-9/h6-8,10,15H,4-5H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
UZMFXOJAYGZQOO-WCBMZHEXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CSC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


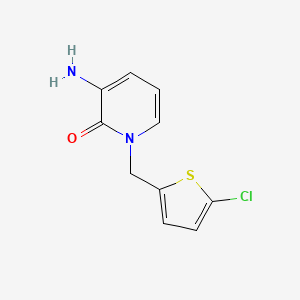

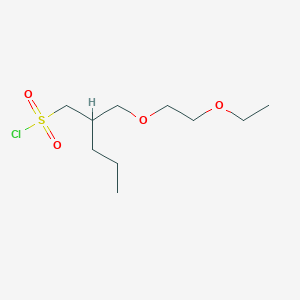
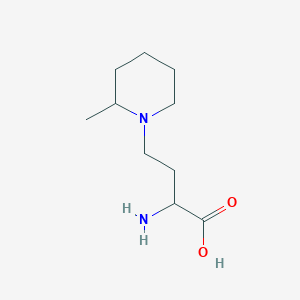
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
